ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-2-29-21(26)22-16-7-9-17(10-8-16)30(27,28)25-13-11-15(12-14-25)20-23-18-5-3-4-6-19(18)24-20/h3-10,15H,2,11-14H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVQGTFYENELQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as ethyl N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]carbamate, is a derivative of imidazole. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Therefore, the primary targets of this compound could be diverse, depending on the specific biological activity it exhibits.
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The specific interaction of this compound with its targets would depend on the particular biological activity it exhibits.
Biochemical Pathways
The affected biochemical pathways would depend on the specific biological activity of the compound. For instance, if the compound exhibits antibacterial activity, it might interfere with bacterial cell wall synthesis or protein synthesis. If it exhibits antitumor activity, it might interfere with cell division or DNA replication. The downstream effects would also depend on the specific biological activity and could include cell death, inhibition of growth, or modulation of immune response.
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent. This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially enhancing the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For instance, if the compound exhibits antibacterial activity, the result might be bacterial cell death. If it exhibits antitumor activity, the result might be inhibition of tumor cell growth.
Biological Activity
Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate, also referred to as compound 202189-78-4, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C28H37N3O3, with a molecular weight of 463.61 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The benzimidazole structure is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect cellular signaling pathways and metabolic processes.
- Modulation of Receptor Activity : Compounds containing piperidine and sulfonamide groups often exhibit interactions with neurotransmitter receptors, which can influence neurological functions and pain perception.
- Antitumor Effects : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of key signaling pathways.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cytotoxicity Against Cancer Cell Lines : this compound has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values observed in these studies ranged from 10 µM to 30 µM, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Combination Therapy : A study combining this compound with existing chemotherapeutic agents showed enhanced efficacy in reducing tumor growth compared to monotherapy.
- Neuroprotective Effects : Research has indicated that related compounds may provide neuroprotection in models of neurodegenerative diseases, suggesting a broader therapeutic application for this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate features a benzimidazole core linked to a piperidine ring via a sulfonyl group, with an ethyl carbamate substituent on the phenyl moiety. Below is a detailed comparison with structurally related compounds, focusing on substituent variations, functional groups, and biological activities where available.
Structural Variations in Benzimidazole Substituents
- RDS 60 (Ethyl (5-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate): The benzimidazole nitrogen at position 5 is substituted with a pyrrole-methyl group instead of the piperidine-sulfonyl-phenyl chain.
- Compound 65 ((1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone): The benzimidazole is connected to a piperidine via a ketone linker rather than a sulfonyl group. The trifluoromethylphenyl substituent enhances lipophilicity, which may improve membrane permeability compared to the sulfonylphenyl-carbamate structure in the target compound .
- Bilastine Impurity 14 (2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide) :
Shares the benzimidazole-piperidine-ethyl-phenyl core but replaces the carbamate with a propanamide group. The 2-ethoxyethyl substituent on the benzimidazole nitrogen increases solubility, while the propanamide terminus may influence metabolic stability .
Linker and Functional Group Differences
- Compound 3g (3-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)-4-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydro-4H-benzo[e][1,2]oxazine) :
The piperidine is connected to a 1,2-oxazine ring via a methylene linker instead of a sulfonyl group. This introduces rigidity and may restrict conformational flexibility compared to the sulfonyl spacer in the target compound . - Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate: A fluorobenzyl group is appended to the benzimidazole nitrogen, and the piperidine terminus is modified with an ethyl carboxylate.
- Compound 7a (4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzenesulfonamide): Replaces the sulfonylphenyl-carbamate moiety with a sulfonamide group. Sulfonamides are more acidic than carbamates, which could affect solubility and protein-binding properties .
Physicochemical Properties
*Calculated based on molecular formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
